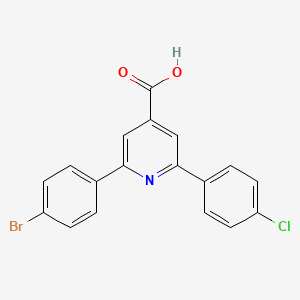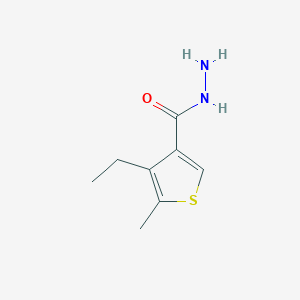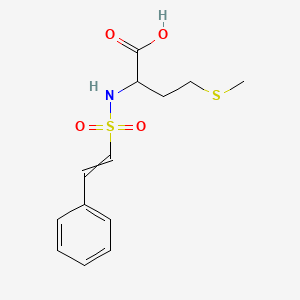
Cyclopentanesulfonyl chloride
Descripción general
Descripción
Cyclopentanesulfonyl chloride is a useful research compound. Its molecular formula is C5H9ClO2S and its molecular weight is 168.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Beckmann Rearrangement Catalyst
Cyclopentanesulfonyl chloride is utilized in the Beckmann rearrangement of ketoximes into amides. This process involves converting ketoximes into corresponding amides with high catalytic efficiency and yields, under mild conditions and with good to excellent yields, as demonstrated in the research by (Hong-Jun Pi et al., 2009).
Radical Chain Reaction in Organic Synthesis
In organic synthesis, this compound is involved in radical chain reactions to convert terminal alkynes into arenesulfonylmethylcyclopentanes, as detailed in the study by (C. Gloor et al., 2017). This reaction includes a radical addition-translocation-cyclization process.
Desalination via Hydrate Formation
Cyclopentane, a related compound to this compound, has been employed as a secondary hydrate guest to facilitate the formation of hydrates for seawater desalination. The use of cyclopentane in this context is explored in studies like that of (Qiunan Lv et al., 2019).
Electrophilic Monoactivation in Chemical Reactions
This compound is involved in the electrophilic monoactivation of β-cyclodextrin, as investigated in the study by (H. Law et al., 2011). This process is significant for the selective transformation of chemical compounds.
CO2 Capture Applications
Cyclopentane, as a water-insoluble clathrate former, is significant in the thermodynamic promotion of clathrate-based CO2 capture from simulated flue gas, as outlined in the research by (Soyoung Kim et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopentanesulfonyl chloride is a chemical compound used as a building block in medicinal chemistry . . It’s often used for its ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
As a sulfonyl chloride, it’s known to be reactive and can form sulfonamides when it interacts with amines . This reactivity is often leveraged in synthetic chemistry to create more complex molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to react with water to liberate toxic gas . Therefore, its stability, efficacy, and action could be significantly affected by the presence of water or other reactive substances in its environment.
Análisis Bioquímico
Biochemical Properties
Cyclopentanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts readily with heterocyclic amines to form these compounds, which are crucial in medicinal chemistry . The compound interacts with various enzymes and proteins, facilitating the formation of stable sulfonamide bonds. These interactions are essential for the synthesis of complex molecules used in pharmaceuticals.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways and gene expression. The compound can cause severe skin burns and eye damage, indicating its potent reactivity with cellular components . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, altering their activity and, consequently, the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism, influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, causing severe damage to tissues and organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, making it essential to study these processes for effective application in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. Understanding its subcellular distribution is vital for elucidating its biochemical effects and optimizing its use in research and therapeutic applications.
Propiedades
IUPAC Name |
cyclopentanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKYZHPDGEECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395440 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26394-17-2 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

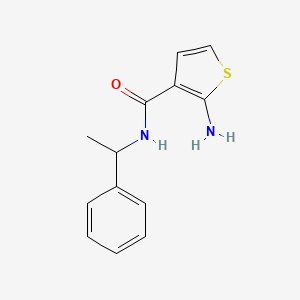
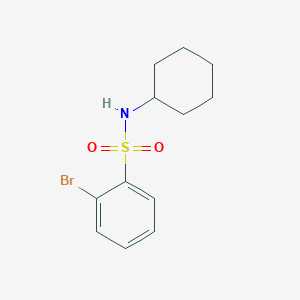


![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

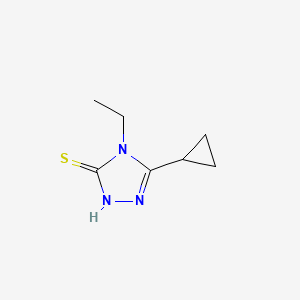
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
